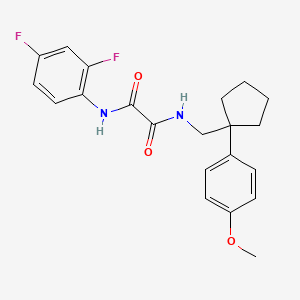

N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O3/c1-28-16-7-4-14(5-8-16)21(10-2-3-11-21)13-24-19(26)20(27)25-18-9-6-15(22)12-17(18)23/h4-9,12H,2-3,10-11,13H2,1H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJDJCYALRVGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multiple steps:

-

Formation of the Cyclopentyl Intermediate: : The initial step involves the preparation of the cyclopentyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction where cyclopentyl methyl ketone reacts with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Introduction of the Difluorophenyl Group: : The next step involves the introduction of the 2,4-difluorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction where 2,4-difluoronitrobenzene reacts with the cyclopentyl intermediate under basic conditions.

-

Formation of the Oxalamide Backbone: : The final step involves the formation of the oxalamide backbone. This can be achieved through the reaction of the difluorophenyl-cyclopentyl intermediate with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the oxalamide backbone, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of difluorophenyl and methoxyphenyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The difluorophenyl and methoxyphenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamides with structural similarities have been synthesized as HIV entry inhibitors ():

Key Observations :

- Substituent Effects : The 2,4-difluorophenyl group (as in Compound 21) enhances metabolic stability compared to chlorophenyl or bromophenyl analogues .

- Yield Trends : Bulkier N2 substituents (e.g., cyclopentylmethyl) may lower synthetic yields due to steric hindrance, as seen in lower yields for phenethyl derivatives (e.g., 30% for Compound 19) .

Flavoring Agent Analogues

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are approved as flavor enhancers ():

| Compound ID / Name | Key Structural Features | Regulatory Status | NOEL (mg/kg/day) | Margin of Safety (MOS) |

|---|---|---|---|---|

| S336 | N1-(2,4-dimethoxybenzyl), N2-(pyridin-ethyl) | Approved (FEMA 4233) | 100 | >33 million |

| Target Compound | N1-(2,4-difluorophenyl), N2-(methoxyphenylcyclopentylmethyl) | - | - | - |

Key Observations :

- Metabolic Stability : S336 resists amide hydrolysis in hepatocyte assays, a trait linked to its dimethoxybenzyl group . The target compound’s difluorophenyl group may similarly resist hydrolysis.

- Safety Profile : Structural similarities suggest that the target compound could share S336’s high MOS if metabolized via analogous pathways .

Biological Activity

N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Compound Overview

- Chemical Name : this compound

- CAS Number : 942012-75-1

- Molecular Formula : C21H23F2N3O4

- Molecular Weight : 419.4 g/mol

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps including the formation of the oxalamide linkage and the introduction of the difluorophenyl and methoxyphenyl groups. The structural characteristics are essential for its biological activity, as they influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing oxalamide structures. In vitro assays have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds in this class have shown IC50 values ranging from 5 to 15 µM against breast cancer (MCF7), colon cancer (HT-29), and melanoma (M21) cell lines, indicating potent antiproliferative effects .

The proposed mechanism of action for this compound includes:

- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, leading to inhibited cell division.

- Apoptosis Induction : Studies suggest that the compound triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases .

Case Studies and Research Findings

Several research studies have explored the biological activity of similar oxalamide compounds. For example:

- Study on Antiproliferative Effects :

- In Vivo Studies :

- Toxicity Assessments :

Q & A

Basic: What are the optimized synthesis and purification protocols for N1-(2,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Preparation of intermediates, such as (1-(4-methoxyphenyl)cyclopentyl)methanamine, via reductive amination or Grignard reactions under inert atmospheres .

- Step 2: Coupling with oxalyl chloride derivatives. For example, reacting 2,4-difluoroaniline with oxalyl chloride to form the N1-substituted oxalamide intermediate.

- Step 3: Final coupling with the cyclopentylmethylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent connectivity. For example, the 2,4-difluorophenyl group shows distinct aromatic proton splitting (δ 6.8–7.2 ppm) and coupling constants (³J = 8–10 Hz) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H]+ calculated for C₂₆H₂₅F₂N₂O₃: 463.1834, observed: 463.1836) .

- X-ray Crystallography: Resolves stereochemistry of the cyclopentylmethyl group and confirms planarity of the oxalamide core .

Basic: What in vitro assays are used for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases (e.g., MAPK) or proteases using fluorogenic substrates (e.g., 10 µM compound, 1 hr incubation, fluorescence read at λex/λem = 360/460 nm) .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells over 48–72 hrs) .

- Solubility Testing: Shake-flask method in PBS (pH 7.4) and DMSO to assess bioavailability .

Advanced: How can the mechanism of action and biological targets be elucidated?

Methodological Answer:

- Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identified proteins are analyzed via LC-MS/MS .

- Pathway Analysis: RNA-seq or phosphoproteomics post-treatment to map affected pathways (e.g., apoptosis or mTOR signaling) .

- Mutagenesis Studies: CRISPR-Cas9 knockout of suspected targets (e.g., methionine aminopeptidase) to confirm functional relevance .

Advanced: What strategies guide structure-activity relationship (SAR) analysis for this compound?

Methodological Answer:

- Substituent Variation: Systematically modify the difluorophenyl (e.g., replace F with Cl) or cyclopentylmethyl groups to assess impact on potency .

- Bioisosteric Replacement: Replace the 4-methoxyphenyl group with trifluoromethoxy or thiophene derivatives to improve metabolic stability .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity data .

Advanced: How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay Replication: Repeat assays in triplicate under standardized conditions (e.g., fixed serum concentration, passage number) .

- Purity Verification: Re-analyze compound batches via HPLC (e.g., >98% purity required) to exclude impurities as confounding factors .

- Off-Target Profiling: Screen against panels of 50+ kinases or GPCRs to identify non-specific interactions .

Advanced: What methodologies address solubility and formulation challenges?

Methodological Answer:

- Co-solvent Systems: Use PEG-400 or Captisol® to enhance aqueous solubility (e.g., 5 mg/mL in 20% PEG-400/PBS) .

- Nanoparticle Encapsulation: Prepare PLGA nanoparticles via emulsion-solvent evaporation (size: 150–200 nm, PDI <0.2) for sustained release .

- Salt Formation: Synthesize hydrochloride or mesylate salts to improve crystallinity and stability .

Advanced: How to translate in vitro activity to in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Studies: Administer 10 mg/kg IV/PO in rodents; measure plasma half-life (t₁/₂) and AUC via LC-MS .

- PDX Models: Test in patient-derived xenografts (e.g., colorectal cancer models) with biweekly dosing and tumor volume monitoring .

- Toxicology Screening: Assess liver/kidney function (ALT, BUN) and hematological parameters after 28-day repeated dosing .

Advanced: How can computational modeling optimize this compound’s design?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses in target proteins (e.g., methionine aminopeptidase) and identify key interactions (e.g., hydrogen bonds with His231) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .

- ADMET Prediction: Employ SwissADME to optimize logP (target: 2–3) and reduce CYP3A4 inhibition risk .

Advanced: What analytical methods ensure batch-to-batch consistency?

Methodological Answer:

- HPLC-DAD: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to monitor purity (>98%) and detect degradants .

- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .

- Vibrational Spectroscopy: Compare FT-IR spectra (e.g., amide I band at ~1650 cm⁻¹) to reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.